Tarlox-TKI

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

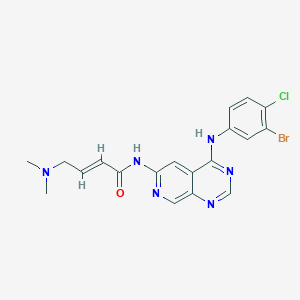

Structure

2D Structure

Eigenschaften

IUPAC Name |

(E)-N-[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrClN6O/c1-27(2)7-3-4-18(28)26-17-9-13-16(10-22-17)23-11-24-19(13)25-12-5-6-15(21)14(20)8-12/h3-6,8-11H,7H2,1-2H3,(H,22,26,28)(H,23,24,25)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBACGOWRJDBXSG-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2135696-72-7 | |

| Record name | TH-4000E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ8D2M76WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tarloxotinib (Tarlox-TKI): A Hypoxia-Activated Pan-HER Kinase Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Tarloxotinib (Tarlox-TKI) is an innovative, clinical-stage oncology agent engineered to address the challenge of tumor hypoxia, a common feature of the tumor microenvironment associated with aggressive disease and resistance to therapy.[1][2][3][4] Tarloxotinib is a hypoxia-activated prodrug that selectively releases a potent, irreversible pan-HER tyrosine kinase inhibitor, tarloxotinib-effector (tarloxotinib-E), directly within the hypoxic regions of solid tumors.[5] This tumor-selective activation mechanism is designed to concentrate the active drug at the site of disease, thereby maximizing anti-tumor efficacy while minimizing systemic toxicities commonly associated with conventional tyrosine kinase inhibitors (TKIs).[1][5] This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to tarloxotinib.

Core Mechanism of Action: Hypoxia-Activated Tumor Targeting

Tarloxotinib's unique mechanism of action hinges on the biochemical environment of hypoxic tumor cells. The prodrug is designed to be stable and inactive in well-oxygenated, healthy tissues. However, upon entering the low-oxygen environment of a tumor, tarloxotinib undergoes a bioreductive cleavage, releasing its active cytotoxic payload, tarloxotinib-E.[5] This active effector is a potent, covalent pan-HER tyrosine kinase inhibitor that targets key drivers of cancer cell proliferation and survival.[5]

Recent preclinical evidence has unveiled a dual mechanism of action for tarloxotinib, demonstrating that in addition to its direct anti-tumor effects, it also possesses immunostimulatory properties.[1][3] This is achieved through the activation of Toll-like receptor 9 (TLR9) signaling in the tumor microenvironment, leading to enhanced anti-tumor immune responses.[1][3]

Preclinical Data

In Vitro Activity

Preclinical studies have demonstrated the potent and hypoxia-selective anti-proliferative activity of tarloxotinib. In the murine bladder cancer cell line MB49, tarloxotinib exhibited a 46-fold greater potency under anoxic conditions compared to aerobic conditions.[1] In contrast, the active effector, tarloxotinib-E, showed potent activity regardless of oxygen levels, confirming the hypoxia-dependent activation of the prodrug.[1]

| Cell Line | Condition | IC50 (µM) | Reference |

| MB49 | Aerobic (Oxic) | 0.62 ± 0.25 | [1] |

| MB49 | Anoxic | 0.013 ± 0.006 | [1] |

| MB49 | Aerobic (Oxic) - Tarloxotinib-E | 0.0017 - 0.0021 | [3] |

| MB49 | Anoxic - Tarloxotinib-E | 0.0017 - 0.0021 | [3] |

In Vivo Efficacy

In vivo studies using xenograft models of various cancers, including those with EGFR exon 20 insertion mutations, ERBB2 (HER2) mutations and amplification, and NRG1 fusions, have shown significant tumor growth inhibition or regression upon treatment with tarloxotinib.[5] Pharmacokinetic analyses from these models confirmed markedly higher concentrations of the active tarloxotinib-E in tumor tissue compared to plasma or skin, highlighting the tumor-targeting nature of the prodrug.[5] Furthermore, in syngeneic tumor models, tarloxotinib treatment was associated with a reduction in tumor hypoxia and an increase in CD8+ T cell infiltration, supporting its dual mechanism of action.[1][3]

Clinical Data

Tarloxotinib has been evaluated in several Phase 2 clinical trials for various solid tumors.

RAIN-701 Study (NCT03805841)

This open-label Phase 2 study evaluated the efficacy of tarloxotinib in patients with non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion or HER2-activating mutations.[6][7] The trial was designed to assess the objective response rate to weekly intravenous administration of tarloxotinib.[6]

Study in Squamous Cell Carcinoma of the Head and Neck or Skin

A Phase 2 multi-center study investigated tarloxotinib in patients with recurrent or metastatic cutaneous or head and neck squamous cell carcinoma.[8] While the treatment was well-tolerated, the objective response rate was 3%, with one patient with cutaneous squamous cell carcinoma achieving a partial response.[8] The median progression-free survival was 2.0 months, and the median overall survival was 5.7 months.[8]

| Indication | Clinical Trial | Key Outcomes | Reference |

| NSCLC with EGFR exon 20 or HER2 mutations | RAIN-701 (NCT03805841) | Designed to evaluate objective response rate. | [6][7] |

| Recurrent/Metastatic HNSCC or CSCC | Phase 2 | ORR: 3%, PFS: 2.0 months, OS: 5.7 months. | [8] |

| EGFR-Mutant, T790M-Negative NSCLC | Phase 2 (NCT02454842) | Evaluating safety and efficacy after progression on an EGFR TKI. | [9] |

Signaling Pathways

Tarloxotinib-E, the active metabolite of tarloxotinib, is a pan-HER inhibitor, meaning it blocks the signaling of multiple members of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER3.[5] By covalently binding to these receptors, it inhibits their phosphorylation and activation, thereby blocking downstream signaling cascades critical for cancer cell growth and survival, such as the PI3K/AKT and MAPK pathways.[5][10][11]

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Lines: A panel of human cancer cell lines, including those with known HER family mutations (e.g., patient-derived cell lines with EGFR exon 20 insertion mutations, ERBB2 mutations).[5]

-

Culture Conditions: Cells are cultured in appropriate media and under standard conditions (37°C, 5% CO2). For hypoxic conditions, cells are placed in a hypoxic chamber with a controlled gas mixture (e.g., 1% O2, 5% CO2, balance N2) for a specified duration before and during drug treatment.[12]

-

Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of tarloxotinib or tarloxotinib-E for a period of 72 hours.

-

Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., NOD-scid gamma mice) are used for patient-derived xenograft (PDX) models.[5]

-

Tumor Implantation: Tumor fragments or cultured cancer cells are subcutaneously implanted into the flanks of the mice.

-

Treatment Regimen: Once tumors reach a specified volume, mice are randomized into treatment and control groups. Tarloxotinib is typically administered intravenously on a weekly schedule.[6]

-

Efficacy Endpoints: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. The primary efficacy endpoints are tumor growth inhibition and tumor regression.[5]

-

Pharmacokinetic Analysis: At specified time points after drug administration, blood, tumor, and other tissues are collected to measure the concentrations of tarloxotinib and tarloxotinib-E using methods like liquid chromatography-mass spectrometry (LC-MS).[5]

Conclusion

Tarloxotinib represents a novel and promising approach to cancer therapy by exploiting the hypoxic tumor microenvironment for targeted drug delivery. Its dual mechanism of action, combining direct pan-HER inhibition with immune stimulation, offers the potential for improved efficacy and a favorable safety profile. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of tarloxotinib in various cancer types with HER family alterations and high levels of hypoxia.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Role of the hypoxic microenvironment in the antitumor activity of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Hypoxia: Revival of Old Remedies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Press Release: Rain Therapeutics Announces First Patient Dosed in Phase 2 Trial of Tarloxotinib for the Treatment of Non-Small-Cell Lung Cancer with EGFR Exon 20 Insertion or HER2-Activating Mutations [rainoncology.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. A phase II study of tarloxotinib (a hypoxia activated prodrug of a pan-erb tyrosine kinase inhibitor) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck or skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase 2 study of tarloxotinib bromide (TRLX) in patients (pts) with EGFR‑Mutant, T790M-Negative NSCLC progressing on an EGFR TKI. - ASCO [asco.org]

- 10. mdpi.com [mdpi.com]

- 11. Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hypoxia modulates the activity of a series of clinically approved tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tarlox-TKI: A Technical Overview of its Pan-ErbB Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pan-ErbB inhibitory profile of Tarlox-TKI (Tarloxotinib-effector), the active metabolite of the hypoxia-activated prodrug Tarloxotinib. Tarloxotinib is designed for tumor-selective delivery, releasing the potent, irreversible pan-ErbB tyrosine kinase inhibitor (TKI) Tarloxotinib-E within the hypoxic microenvironment of solid tumors.[1][2] This mechanism aims to minimize systemic toxicities associated with the inhibition of wild-type EGFR.[1][2] This document details the quantitative inhibitory data, experimental methodologies, and the core signaling pathways affected by this compound.

Quantitative Inhibitory Profile

Tarloxotinib-E has demonstrated potent inhibitory activity against the ErbB family of receptor tyrosine kinases, including EGFR (HER1), HER2, HER3, and HER4.[1] Its efficacy has been evaluated in various cancer cell lines harboring different ErbB mutations.

Table 1: In Vitro Cell Proliferation Inhibition (IC50) of Tarloxotinib-E

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tarloxotinib-E in different cancer cell lines. These values were determined using an MTS assay after 72 hours of treatment.[1]

| Cell Line | Oncogenic Driver | Tarloxotinib-E IC50 (nmol/L) |

| CUTO14 | EGFR exon 20 insertion | 10 |

| CUTO17 | EGFR exon 20 insertion | 8 |

| CUTO18 | EGFR exon 20 insertion | 12 |

| H1781 | HER2 exon 20 insertion | 5 |

| H2170 | HER2 amplification | 7 |

| Calu-3 | HER2 amplification | 9 |

| MDA-MB-175VIII | DOC4-NRG1 fusion | 6 |

| H661 | HER4 overexpression | 15 |

Data sourced from Estrada-Bernal et al., Clin Cancer Res, 2021.[1]

In vitro kinase profiling has also confirmed that Tarloxotinib-E is a potent inhibitor of HER4.[1] Furthermore, studies have shown that the IC50 for the prodrug Tarloxotinib is significantly higher (≥72.1 times) than for its active form, Tarloxotinib-E, highlighting the hypoxia-activated nature and the wide therapeutic window of this prodrug strategy.[3]

ErbB Signaling Pathway and this compound Mechanism of Action

The ErbB family of receptors plays a crucial role in cell proliferation, survival, and differentiation. Ligand binding leads to receptor dimerization and autophosphorylation of the intracellular kinase domains, which in turn activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.

Tarloxotinib-E acts as an irreversible pan-ErbB inhibitor by covalently binding to the kinase domain of EGFR, HER2, and HER4, thereby blocking their activation and subsequent downstream signaling. This inhibition has also been shown to be effective against HER2/HER3 heterodimers.[1]

Caption: ErbB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound's pan-ErbB inhibitory profile are provided below.

Cell Proliferation Assay (MTS Assay)

This assay is used to assess the effect of Tarloxotinib-E on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ cells per well.

-

Drug Treatment: After 24 hours, treat the cells with varying concentrations of Tarloxotinib-E or control compounds.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

MTS Reagent Addition: Add MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using appropriate software (e.g., Prism Software, GraphPad) by plotting the absorbance against the log of the drug concentration.[1]

Caption: Workflow for the cell proliferation (MTS) assay.

Western Blot Analysis of ErbB Pathway Phosphorylation

This method is used to determine the effect of Tarloxotinib-E on the phosphorylation status of ErbB family members and downstream signaling proteins.

Methodology:

-

Cell Treatment: Treat cancer cells with the indicated doses of Tarloxotinib-E or control compounds for 2 hours.

-

Cell Lysis: Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of EGFR, HER2, HER3, HER4, AKT, and ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Caption: Workflow for Western blot analysis of protein phosphorylation.

Apoptosis Assay (Caspase 3/7 Activation)

This assay quantifies the induction of apoptosis by Tarloxotinib-E.

Methodology:

-

Cell Seeding: Seed cells at a density of 2 x 10³ cells per well in a 96-well plate.

-

Drug Treatment: The following day, treat the cells with 1 µmol/L of Tarloxotinib-E or control TKIs.

-

Apoptosis Reagent: Add a caspase 3/7 green apoptosis assay reagent to the cells.

-

Real-time Imaging: Measure caspase 3/7 activation in real-time using an IncuCyte Live-cell Analysis System.

-

Data Analysis: Quantify the fluorescent signal over time (e.g., at 12 and 24 hours) to determine the level of apoptosis.[1]

Conclusion

This compound (Tarloxotinib-E) is a potent, irreversible pan-ErbB inhibitor with a unique hypoxia-activated delivery mechanism. The quantitative data and experimental findings summarized in this guide demonstrate its broad activity against various oncogenic drivers within the ErbB family. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this compound. The tumor-selective activation of Tarloxotinib to Tarloxotinib-E represents a promising strategy to enhance the therapeutic index of pan-ErbB inhibition in oncology.

References

- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

Tarlox-TKI: A Deep Dive into the Hypoxia-Activated Pan-ErbB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarlox-TKI, the active metabolite of the prodrug tarloxotinib, is an irreversible pan-ErbB tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical and clinical activity against a range of cancers driven by the ErbB family of receptor tyrosine kinases. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data associated with this compound.

Tarloxotinib was developed to overcome the dose-limiting toxicities associated with systemic inhibition of wild-type epidermal growth factor receptor (EGFR) by conventional TKIs. Its innovative hypoxia-activated prodrug strategy allows for the targeted release of the potent TKI, this compound, within the hypoxic microenvironment characteristic of many solid tumors. This tumor-selective activation leads to a higher concentration of the active drug at the tumor site, thereby enhancing its therapeutic index.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical name (2E)-N-{4-[(3-bromo-4-chlorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl}-4-(dimethylamino)but-2-enamide. Its structure is characterized by a pyrido[3,4-d]pyrimidine core, which is crucial for its interaction with the ATP-binding pocket of the ErbB kinases.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₈BrClN₆O | [1][2] |

| Molecular Weight | 461.74 g/mol | [1] |

| CAS Number | 2135696-72-7 | [1] |

| Appearance | Solid Powder | [1] |

| Solubility | DMSO: 100 mg/mL (216.57 mM) | [1] |

| Purity | ≥98% | [1] |

| InChIKey | QBACGOWRJDBXSG-ONEGZZNKSA-N | [1] |

| SMILES | CN(C)C/C=C/C(=O)NC1=CC2=C(NC3=CC(Br)=C(Cl)C=C3)N=CN=C2C=N1 | [1] |

Mechanism of Action

Tarloxotinib is a hypoxia-activated prodrug that releases its active metabolite, this compound, under low oxygen conditions. This process is initiated by the reduction of a 4-nitroimidazole trigger appended to the prodrug, which is more stable in normoxic tissues. In the hypoxic environment of tumors, the trigger fragments, releasing the potent, irreversible pan-ErbB TKI.

This compound covalently binds to the cysteine residue in the ATP-binding pocket of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to irreversible inhibition of their kinase activity. This blockade prevents the autophosphorylation and activation of the receptors, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and migration, primarily the PI3K/AKT and MAPK/ERK pathways.

References

An In-depth Technical Guide to the Binding Affinity of Tarlox-TKI for EGFR, HER2, and HER4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Tarlox-TKI, the active metabolite of the hypoxia-activated prodrug Tarloxotinib, for the ErbB family of receptor tyrosine kinases: EGFR (HER1), HER2, and HER4. This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant cellular signaling pathways and experimental workflows.

Executive Summary

Tarloxotinib is a novel hypoxia-activated prodrug designed for targeted cancer therapy. In the low-oxygen environment characteristic of solid tumors, Tarloxotinib is converted to its active form, this compound (Tarloxotinib-Effector or tarloxotinib-E), a potent and irreversible pan-ErbB inhibitor. This compound demonstrates high affinity for EGFR, HER2, and HER4, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival. This targeted activation mechanism aims to concentrate the therapeutic effect within the tumor microenvironment, thereby minimizing systemic toxicity associated with broad-spectrum kinase inhibitors.

Data Presentation: Binding Affinity of this compound

The inhibitory activity of this compound against the kinase domains of EGFR, HER2, and HER4 has been quantified using biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the potent and consistent inhibition across these key members of the ErbB family.

| Target Kinase | IC50 (nM) |

| EGFR | <0.38 |

| HER2 | <0.38 |

| HER4 | <0.38 |

Table 1: Biochemical IC50 values of this compound for ErbB family kinases. Data sourced from Estrada-Bernal et al., 2021.[1]

Experimental Protocols

The determination of this compound's binding affinity and cellular effects involves a series of specialized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Biochemical Kinase Assay (Radiometric)

This protocol outlines the methodology used to determine the IC50 values of this compound against purified EGFR, HER2, and HER4 kinases.[1]

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of ErbB family kinases.

Materials:

-

Purified recombinant human EGFR, HER2, and HER4 kinase domains.

-

This compound (in a suitable solvent, e.g., DMSO).

-

[γ-³³P]ATP (radiolabeled ATP).

-

Kinase-specific substrate (e.g., a synthetic peptide or protein).

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).

-

Filter plates (e.g., phosphocellulose).

-

Scintillation counter.

-

GraphPad Prism or similar software for data analysis.

Procedure:

-

Compound Dilution: Prepare a 10-point serial dilution of this compound, typically with a 4-fold dilution factor, starting from a high concentration (e.g., 100 µM).

-

Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and the kinase substrate.

-

Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 30°C).

-

Reaction Termination and Substrate Capture: Terminate the reaction and spot the reaction mixture onto the filter plates. The phosphorylated substrate will bind to the filter paper, while the unreacted [γ-³³P]ATP is washed away.

-

Quantification: Measure the amount of incorporated radiolabel on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression in software like GraphPad Prism.

Cell-Based Proliferation Assay (MTS Assay)

This protocol describes the method to assess the effect of this compound on the proliferation of cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell lines with known EGFR, HER2, or HER4 expression/mutations.

-

Complete cell culture medium.

-

This compound.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

MTS Reagent Addition: Add the MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Western Blotting for Phosphoprotein Analysis

This protocol is used to assess the inhibition of EGFR, HER2, and HER4 phosphorylation and their downstream signaling pathways in response to this compound treatment.

Objective: To visualize and quantify the levels of phosphorylated and total EGFR, HER2, HER4, and downstream signaling proteins (e.g., Akt, ERK).

Materials:

-

Cancer cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies specific for phosphorylated and total EGFR, HER2, HER4, Akt, and ERK.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and blotting equipment.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment and Lysis: Treat cultured cells with various concentrations of this compound for a defined period. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the untreated control.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways downstream of EGFR, HER2, and HER4 that are inhibited by this compound.

Caption: EGFR, HER2, and HER4 Signaling Pathways Inhibited by this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the key experiments described in this guide.

Caption: Workflow for the Biochemical Radiometric Kinase Assay.

Caption: Workflow for Cell-Based Proliferation and Western Blot Assays.

References

An In-depth Technical Guide to the Irreversible Covalent Inhibition Mechanism of Tarloxotinib

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tarloxotinib is a novel, hypoxia-activated prodrug designed to selectively deliver a potent, irreversible pan-HER family tyrosine kinase inhibitor to the tumor microenvironment.[1][2][3] This dual-targeting strategy—exploiting both the unique hypoxic conditions of solid tumors and the oncogenic signaling of the HER/ErbB family of receptors—aims to maximize therapeutic efficacy while minimizing systemic toxicities associated with conventional tyrosine kinase inhibitors (TKIs).[1][2] This technical guide provides a comprehensive overview of the core mechanism of Tarloxotinib, from its activation to its irreversible covalent inhibition of key cancer-driving kinases. It includes a summary of preclinical quantitative data, detailed experimental methodologies, and visualizations of the critical biological pathways and experimental workflows.

Core Mechanism: From Hypoxia-Activated Prodrug to Irreversible Inhibitor

Tarloxotinib's mechanism of action is a sophisticated, multi-stage process designed for tumor-specific drug release and target engagement.[3][4]

Hypoxia-Activated Prodrug (HAP) Strategy

Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[5][6] This physiological state is a hallmark of the tumor microenvironment and a key driver of therapeutic resistance.[5][7] Hypoxia-activated prodrugs (HAPs) are designed to remain inert in well-oxygenated, healthy tissues and undergo selective enzymatic reduction in hypoxic zones to release a cytotoxic agent.[7][8][9]

Tarloxotinib (the prodrug) features a 2-nitroimidazole "trigger" moiety.[1][9] Under normoxic conditions, this trigger is stable. However, in the reductive environment of hypoxic cells, the nitro group undergoes a one-electron reduction, leading to a cascade of fragmentation that liberates the active drug, Tarloxotinib-Effector (Tarloxotinib-E) .[1][9] This ensures that high concentrations of the active TKI are localized within the tumor, sparing normal tissues and thereby widening the therapeutic window.[1][2][10]

Target: The HER/ErbB Family of Receptor Tyrosine Kinases

Once activated, Tarloxotinib-E functions as a potent, pan-HER (or pan-ErbB) tyrosine kinase inhibitor.[2][11][12] The HER family, which includes EGFR (HER1/ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), are key regulators of cell growth, proliferation, and survival.[13][14] Dysregulation of this signaling network through mutations, amplifications, or fusions is a common driver of various cancers.[1][13]

Tarloxotinib-E has demonstrated broad activity against wild-type EGFR and HER2, as well as clinically relevant oncogenic alterations such as EGFR exon 20 insertions, HER2-activating mutations, and NRG1 fusions, which are often refractory to other therapies.[1][2][10][11] By inhibiting these receptors, Tarloxotinib-E blocks downstream signaling through critical pathways like PI3K/AKT and RAS/RAF/MAPK, ultimately leading to apoptosis and the inhibition of tumor cell proliferation.[1][15][16]

Irreversible Covalent Inhibition

Tarloxotinib-E belongs to the class of second- and third-generation TKIs that irreversibly inactivate their targets.[13][17] The mechanism involves a two-step process:

-

Reversible Binding: The inhibitor first binds non-covalently to the ATP-binding pocket of the kinase domain through hydrogen bonds and hydrophobic interactions.[14][18] This initial, reversible step is crucial for orienting the inhibitor correctly.[19][20]

-

Covalent Bond Formation: Tarloxotinib-E contains an electrophilic "warhead" (a Michael acceptor) that, once positioned, is attacked by a nucleophilic cysteine residue within the ATP-binding site.[14][17] In EGFR, this is Cysteine 797 (Cys797), and in HER2, it is the homologous Cysteine 805 (Cys805).[14][21] This reaction forms a stable, irreversible covalent bond, permanently locking the inhibitor in place and preventing ATP from binding, thus shutting down kinase activity.[14]

This covalent mechanism provides a durable and potent inhibition that can overcome resistance mechanisms associated with first-generation, reversible inhibitors.[13][22]

Quantitative Efficacy Data

Preclinical studies have provided quantitative data supporting the potency and selectivity of Tarloxotinib's mechanism.

Table 1: Comparative In Vitro Potency of Tarloxotinib (Prodrug) vs. Tarloxotinib-E (Active Drug) This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, demonstrating the potent activity of the released effector molecule (Tarloxotinib-E) and the relative inactivity of the prodrug against various cell lines.

| Cell Line | Target Oncogene | Tarloxotinib-E IC₅₀ (nM) | Tarloxotinib (Prodrug) IC₅₀ (nM) | Fold Difference (Selectivity) | Reference |

| H1781 | HER2 exon 20 insertion | < 5 | > 1000 | > 200x | [23] |

| Ba/F3 | WT HER2 | 26.1 | > 10,000 | > 383x | [21] |

| Ba/F3 | HER2 A775insYVMA | 1.1 | 1,291 | ~1173x | [21] |

| Ba/F3 | HER2 G776delinsVC | 1.8 | 1,185 | ~658x | [21] |

| Ba/F3 | EGFR A763insFQEA | 2.0 | > 10,000 | > 5000x | [10] |

| Ba/F3 | EGFR V769insASV | 1.3 | > 10,000 | > 7692x | [10] |

Table 2: In Vivo Antitumor Activity of Tarloxotinib in Xenograft Models This table highlights the in vivo efficacy of Tarloxotinib in various patient-derived (PDX) and cell line-derived (CDX) xenograft models.

| Tumor Model | Oncogenic Driver | Dosing Regimen | Outcome | Reference |

| OV-10-0050 PDX | CLU-NRG1 fusion | 48 mg/kg, weekly, IP | Tumor regression | [1] |

| NRG1 Ovarian Cancer PDX | NRG1 fusion | 48 mg/kg | 100% reduction in tumor size vs. 150% increase in control | [15][24] |

| CUTO14 CDX | EGFR ex20ins | 48 mg/kg, weekly, IP | Tumor growth inhibition | [1] |

| H1781 CDX | HER2 ex20ins | 48 mg/kg, weekly, IP | Tumor growth inhibition | [1] |

| FaDu CDX (SCCHN) | WT EGFR | Clinically relevant dose | Superior efficacy and response rate (100%) compared to cetuximab | [16] |

Table 3: Pharmacokinetic Profile of Tarloxotinib-E Pharmacokinetic analyses confirm the tumor-selective accumulation of the active drug.

| Tissue Compartment | Finding | Implication | Reference |

| Tumor vs. Plasma/Skin | Markedly higher levels of Tarloxotinib-E in tumor tissue | Confirms tumor-selective conversion of the prodrug, creating a therapeutic window | [1][2][3] |

| PC9 Tumors (Air vs. O₂) | Hyperbaric oxygen suppressed TKI release by >80% | Directly validates the oxygen-dependent activation mechanism in vivo | [25] |

Key Experimental Methodologies

The characterization of Tarloxotinib's mechanism relies on a suite of established and specialized assays.

In Vitro Cell Proliferation Assay

-

Objective: To determine the cytotoxic potency (IC₅₀) of Tarloxotinib and Tarloxotinib-E.

-

Protocol:

-

Cell Seeding: Cancer cell lines harboring specific EGFR/HER2 alterations are seeded into 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of Tarloxotinib or Tarloxotinib-E for a defined period, typically 72 hours.[1]

-

Viability Assessment: Cell viability is measured using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or similar colorimetric assay.[1]

-

Data Analysis: Absorbance is read on a plate reader. Dose-response curves are generated, and IC₅₀ values are calculated using non-linear regression.[10][23]

-

Western Blot Analysis for Phospho-Kinase Inhibition

-

Objective: To confirm target engagement and inhibition of downstream signaling pathways.

-

Protocol:

-

Cell Treatment & Lysis: Cells are treated with the inhibitor for a short duration (e.g., 2-4 hours). After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-EGFR, EGFR, p-HER2, HER2, p-AKT, AKT, p-MAPK, MAPK).[1][16]

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Murine Xenograft Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of Tarloxotinib in a living organism.

-

Protocol:

-

Tumor Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells (CDX) or implanted with patient-derived tumor fragments (PDX).[1][26]

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment (Tarloxotinib) and control (vehicle) groups. The drug is administered via a clinically relevant route and schedule (e.g., 48 mg/kg, intraperitoneally, once weekly).[1]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint Analysis: At the end of the study, tumors are excised for pharmacokinetic and pharmacodynamic (e.g., Western blot, IHC) analysis.[16]

-

Analysis of Hypoxia-Dependent Activation

-

Objective: To visualize and confirm that the prodrug is activated specifically in hypoxic tumor regions.

-

Protocol (Pimonidazole Adduct Detection):

-

Pimonidazole Administration: Tumor-bearing mice are injected with pimonidazole, a 2-nitroimidazole compound that forms covalent adducts with thiol-containing proteins only in hypoxic cells (<10 mm Hg pO₂).[1]

-

Tissue Collection and Processing: After a set time, tumors are excised, fixed in formalin, and embedded in paraffin.

-

Immunofluorescence/Immunohistochemistry: Tissue sections are stained with an antibody that specifically recognizes pimonidazole adducts.[1]

-

Imaging: Sections are analyzed by fluorescence microscopy to visualize the hypoxic regions of the tumor, which can then be correlated with markers of drug activity.[1]

-

Conclusion

Tarloxotinib represents a highly rational approach to cancer therapy, integrating the principles of targeted therapy and prodrug design. Its core mechanism relies on the selective activation of an inert prodrug within the hypoxic tumor microenvironment, releasing a potent pan-HER inhibitor, Tarloxotinib-E.[3] This active agent then forms an irreversible covalent bond with EGFR and HER2 kinases, providing sustained inhibition of key oncogenic signaling pathways.[1][14][21] Preclinical data robustly support this mechanism, demonstrating a wide therapeutic window, tumor-selective drug accumulation, and potent anti-tumor activity in models of cancers that are often difficult to treat.[1][2][23] These findings validate the novel mechanism of Tarloxotinib and provide a strong rationale for its continued clinical development in patients with HER-family driven malignancies.[3]

References

- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]

- 7. Hypoxia-activated prodrugs in cancer therapy: progress to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of hypoxia-activated prodrugs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy [mdpi.com]

- 10. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 12. Press Release: Rain Therapeutics Announces First Patient Dosed in Phase 2 Trial of Tarloxotinib for the Treatment of Non-Small-Cell Lung Cancer with EGFR Exon 20 Insertion or HER2-Activating Mutations [rainoncology.com]

- 13. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Press Release: Rain Therapeutics Presents Preclinical Activity of Tarloxotinib in NRG1 Fusion Cancers at the Annual American Association for Cancer Research (AACR) Meeting [rainoncology.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Superiority of a novel EGFR targeted covalent inhibitor over its reversible counterpart in overcoming drug resistance - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 23. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]

- 24. Press Release: Rain Therapeutics Presents Preclinical Data on Lead Candidate Tarloxotinib at the American Association for Cancer Research (AACR) Annual Meeting [rainoncology.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. Development of biomarkers to guide the clinical development of tarloxotinib bromide, a hypoxia-activated irreversible EGFR/HER2 inhibitor. - ASCO [asco.org]

The Hypoxia-Activated Pan-HER Inhibitor: A Technical Deep Dive into the Discovery and Development of Tarloxotinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarloxotinib is an innovative, hypoxia-activated prodrug designed to selectively deliver a potent pan-HER (EGFR, HER2, HER3, HER4) tyrosine kinase inhibitor to the tumor microenvironment. This targeted approach aims to overcome the dose-limiting toxicities associated with systemic pan-HER inhibition while maximizing anti-tumor efficacy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Tarloxotinib, intended for professionals in the field of oncology drug development.

Discovery and Rationale

Tarloxotinib was developed to address the challenge of on-target, off-tumor toxicities that frequently limit the therapeutic window of potent tyrosine kinase inhibitors (TKIs). The rationale behind its design is to exploit the hypoxic conditions prevalent in many solid tumors. Tarloxotinib is an inactive prodrug that undergoes bioreduction in hypoxic environments, releasing its active metabolite, Tarloxotinib-E, a covalent, irreversible pan-HER inhibitor. This selective activation within the tumor is intended to achieve high local concentrations of the active drug while minimizing systemic exposure and associated side effects. The development was spearheaded by researchers at the University of Auckland and further advanced by companies including Threshold Pharmaceuticals and Rain Therapeutics.[1][2]

Mechanism of Action

Tarloxotinib's mechanism of action is a two-step process. First, the inactive prodrug, Tarloxotinib, selectively accumulates in hypoxic tumor tissues. Second, under low oxygen conditions, the 2-nitroimidazole trigger on the Tarloxotinib molecule is reduced, leading to the release of the active effector molecule, Tarloxotinib-E.[3][4][5] Tarloxotinib-E then covalently binds to and inhibits the kinase activity of all members of the HER family of receptor tyrosine kinases: EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[3][4] This inhibition blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][6]

Preclinical Development

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the potency and selectivity of Tarloxotinib-E and to confirm the hypoxia-dependent activation of the prodrug.

Cell Proliferation Assays (MTS/MTT): The anti-proliferative activity of Tarloxotinib-E was assessed across a panel of cancer cell lines with various HER family alterations, including EGFR exon 20 insertion mutations, HER2 mutations, and NRG1 fusions.[3][4]

-

Experimental Protocol:

-

Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with serial dilutions of Tarloxotinib or Tarloxotinib-E for 72 hours under normoxic or hypoxic conditions.

-

Cell viability was assessed using MTS or MTT reagents according to the manufacturer's instructions. Absorbance was measured using a plate reader.

-

IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated using non-linear regression analysis.

-

Table 1: In Vitro Anti-proliferative Activity of Tarloxotinib-E

| Cell Line | Cancer Type | Relevant Mutation | Tarloxotinib-E IC50 (nM) |

| CUTO14 | NSCLC | EGFR exon 20 ins | ~10-100 |

| CUTO17 | NSCLC | EGFR exon 20 ins | ~10-100 |

| CUTO18 | NSCLC | EGFR exon 20 ins | ~10-100 |

| H1781 | NSCLC | HER2 exon 20 ins | <5 |

| Calu-3 | NSCLC | HER2 amplification | <5 |

| MDA-MB-175VIII | Breast Cancer | DOC4-NRG1 fusion | ~5-10 |

Data compiled from multiple preclinical studies. Actual values may vary between experiments.[3]

Western Blot Analysis: The effect of Tarloxotinib-E on HER family receptor phosphorylation and downstream signaling pathways was evaluated by Western blotting.

-

Experimental Protocol:

-

Cancer cells were treated with varying concentrations of Tarloxotinib-E for a specified time.

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and incubated with primary antibodies against phosphorylated and total EGFR, HER2, HER3, AKT, and ERK.

-

After washing, membranes were incubated with corresponding secondary antibodies.

-

Protein bands were visualized using an imaging system.

-

The results consistently demonstrated that Tarloxotinib-E potently inhibited the phosphorylation of EGFR, HER2, and HER3, as well as downstream effectors like AKT and ERK, in a dose-dependent manner.[3]

In Vivo Studies

The anti-tumor efficacy and pharmacokinetic profile of Tarloxotinib were evaluated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.

Xenograft Tumor Growth Inhibition Studies:

-

Experimental Protocol:

-

Human cancer cells were subcutaneously implanted into immunocompromised mice.

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

Tarloxotinib was administered intravenously or intraperitoneally at specified doses and schedules (e.g., 48 mg/kg, once weekly).

-

Tumor volume and body weight were measured regularly.

-

At the end of the study, tumors were excised for further analysis.

-

Tarloxotinib demonstrated significant tumor growth inhibition and, in some cases, tumor regression in models harboring EGFR exon 20 insertion mutations, HER2 alterations, and NRG1 fusions.[3][6]

Table 2: In Vivo Efficacy of Tarloxotinib in Xenograft Models

| Model | Cancer Type | Relevant Alteration | Dosing | Outcome |

| CUTO14 | NSCLC | EGFR exon 20 ins | 48 mg/kg IP, weekly | Tumor growth inhibition |

| H1781 | NSCLC | HER2 exon 20 ins | 48 mg/kg IP, weekly | Tumor growth inhibition |

| OV-10-0050 | Ovarian Cancer | CLU-NRG1 fusion | 48 mg/kg IP, weekly | Near complete tumor regression |

Data compiled from preclinical studies.[3][6]

Pharmacokinetic Studies: Pharmacokinetic analyses confirmed the preferential accumulation of the active metabolite, Tarloxotinib-E, in tumor tissue compared to plasma and skin, supporting the hypoxia-activated targeting mechanism.[3][4]

Clinical Development

Tarloxotinib has been evaluated in several Phase I and Phase II clinical trials to determine its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors harboring specific HER family alterations.

Phase I Studies: Early-phase trials established the maximum tolerated dose (MTD) of Tarloxotinib at 150 mg/m² administered intravenously once weekly.[3]

Phase II Studies (e.g., NCT03805841, RAIN-701): These studies focused on patients with non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion or HER2-activating mutations, and other solid tumors with NRG1/ERBB gene fusions.[3][7][8]

-

Study Design: Open-label, single-arm, multicenter trials.

-

Patient Population: Patients with advanced or metastatic solid tumors who had progressed on prior therapies.

-

Treatment: Tarloxotinib administered at the MTD.

-

Primary Endpoint: Objective Response Rate (ORR).

Table 3: Summary of Key Clinical Trial Results (NCT03805841)

| Cohort | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| A | NSCLC with EGFR exon 20 insertion | 0% | 55% (stable disease) |

| B | NSCLC with HER2-activating mutation | 22% (partial response) | 66% |

Data as reported from the RAIN-701 trial. DCR includes partial responses and stable disease.[9]

The safety profile of Tarloxotinib was generally manageable, with the most common treatment-emergent adverse events being prolonged QTc, rash, nausea, and diarrhea, mostly of grade 1 or 2.[9]

Mechanisms of Resistance

Preclinical studies have also investigated potential mechanisms of acquired resistance to Tarloxotinib-E. In vitro models have identified a secondary C805S mutation in HER2 as a possible resistance mechanism.[3][5] This mutation is analogous to the C797S mutation in EGFR, which confers resistance to other irreversible TKIs. Additionally, overexpression of HER3 has been implicated as another potential resistance mechanism.[5]

Conclusion

Tarloxotinib represents a novel and rational approach to cancer therapy by leveraging tumor hypoxia to achieve targeted delivery of a potent pan-HER inhibitor. Preclinical studies have demonstrated its intended mechanism of action, with preferential activation and accumulation of the active drug in tumors, leading to significant anti-tumor activity in models with various HER family alterations. Clinical trials have shown a manageable safety profile and encouraging signs of efficacy, particularly in patients with HER2-mutant NSCLC. Further research is warranted to optimize patient selection, explore combination strategies, and overcome potential resistance mechanisms. The development of Tarloxotinib highlights the potential of hypoxia-activated prodrugs as a promising strategy to improve the therapeutic index of targeted cancer therapies.

References

- 1. Frontiers | The Potential of panHER Inhibition in Cancer [frontiersin.org]

- 2. fdaaa.trialstracker.net [fdaaa.trialstracker.net]

- 3. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Press Release: Rain Therapeutics Presents Preclinical Data on Lead Candidate Tarloxotinib at the American Association for Cancer Research (AACR) Annual Meeting [rainoncology.com]

- 6. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Trial: NCT03805841 - My Cancer Genome [mycancergenome.org]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tarloxotinib (Tarlox-TKI)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tarloxotinib (Tarlox-TKI) is a novel, hypoxia-activated prodrug designed for targeted delivery of a potent pan-ErbB tyrosine kinase inhibitor to the tumor microenvironment. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of tarloxotinib, summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in oncology and targeted therapies. This document details the mechanism of action, preclinical efficacy, and clinical trial data, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Introduction to Tarloxotinib

Tarloxotinib is a proprietary hypoxia-activated prodrug that remains largely inert in well-oxygenated, healthy tissues.[1] Upon reaching the hypoxic microenvironment characteristic of many solid tumors, it undergoes a one-electron reduction, leading to the release of its active metabolite, tarloxotinib-effector (tarloxotinib-E).[2] This active moiety is a potent, irreversible pan-ErbB tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[3][4] This targeted activation mechanism is designed to concentrate the therapeutic agent within the tumor, thereby widening the therapeutic window and minimizing systemic toxicities commonly associated with non-targeted tyrosine kinase inhibitors (TKIs).[1]

Clinical development of tarloxotinib has focused on treating non-small cell lung cancer (NSCLC) and other solid tumors with specific genetic alterations, such as EGFR exon 20 insertion mutations and HER2-activating mutations, which are often resistant to standard TKI therapies.[1][4]

Pharmacodynamics: Mechanism of Action and Preclinical Efficacy

The pharmacodynamic activity of tarloxotinib is intrinsically linked to its hypoxia-activated mechanism.

Signaling Pathway Inhibition

Upon release in hypoxic tumor cells, tarloxotinib-E covalently binds to and irreversibly inhibits the kinase activity of EGFR, HER2, and HER4. This blockade disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and growth, including the PI3K/AKT and MAPK/ERK pathways.[4]

In Vitro Efficacy

The cytotoxic activity of tarloxotinib-E has been evaluated in various cancer cell lines, demonstrating potent inhibition of proliferation, particularly in those with EGFR and HER2 mutations.

| Cell Line | Cancer Type | Mutation | Tarloxotinib-E IC50 (nM) | Afatinib IC50 (nM) |

| CUTO14 | NSCLC | EGFR exon 20 (p.A767_V769dupASV) | 208 | 203 |

| CUTO17 | NSCLC | EGFR exon 20 (p.N771_H773dupNPH) | 33 | 89 |

| CUTO18 | NSCLC | EGFR exon 20 (p.S768_770dupSVD) | 345 | 709 |

| Ba/F3 | - | HER2 exon 20 | <5 | - |

| H1781 | NSCLC | HER2 exon 20 | <5 | - |

| Table 1: In Vitro IC50 Values of Tarloxotinib-E and Afatinib in NSCLC Cell Lines. |

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated significant anti-tumor activity of tarloxotinib.

| Xenograft Model | Cancer Type | Mutation | Treatment | Dosing | Tumor Growth Inhibition |

| CUTO14 | NSCLC | EGFR exon 20 | Tarloxotinib | 48 mg/kg, weekly IP | Significant tumor regression |

| CUTO17 | NSCLC | EGFR exon 20 | Tarloxotinib | 48 mg/kg, weekly IP | Significant tumor regression |

| CUTO14 | NSCLC | EGFR exon 20 | Afatinib | - | No significant effect |

| CUTO17 | NSCLC | EGFR exon 20 | Afatinib | - | No significant effect |

| Table 2: In Vivo Efficacy of Tarloxotinib in NSCLC Xenograft Models. |

Pharmacokinetics

The pharmacokinetic profile of tarloxotinib is characterized by its selective conversion to the active form in hypoxic tissues, leading to high tumor concentrations and lower systemic exposure of the active drug.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption and Distribution: Tarloxotinib is administered intravenously. As a prodrug, it is designed to be cell-excluded in normoxic tissues due to a positive charge.[2]

-

Metabolism: The key metabolic step is the hypoxia-dependent one-electron reduction of the 4-nitroimidazole trigger, which releases the active tarloxotinib-E.[2] This conversion is facilitated by reductases such as STEAP4.

-

Excretion: Detailed excretion pathways are not fully elucidated in the provided search results.

Tissue Distribution

Pharmacokinetic analyses in preclinical models have confirmed significantly higher concentrations of the active metabolite, tarloxotinib-E, in tumor tissue compared to plasma and skin.[1][4] While specific quantitative data for Cmax, Tmax, and AUC in different tissues are not available in the search results, the qualitative findings strongly support the tumor-targeting mechanism of tarloxotinib. The prodrug form has a prolonged half-life in tumor tissue.[4]

Clinical Trials

The RAIN-701 study (NCT03805841) is a key Phase 2 clinical trial evaluating the efficacy and safety of tarloxotinib.

-

Study Design: An open-label, single-arm, multicenter study.

-

Patient Population: Patients with advanced or metastatic NSCLC with EGFR exon 20 insertion mutations or HER2-activating mutations, and other solid tumors with NRG1/ERBB family gene fusions, who have progressed on prior therapies.

-

Dosing Regimen: 150 mg/m² administered as a weekly intravenous infusion.

-

Primary Endpoint: Objective Response Rate (ORR).

-

Key Findings: The trial has demonstrated that tarloxotinib is well-tolerated with manageable side effects.

Experimental Protocols

Cell Proliferation Assay

-

Method: Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega) or the IncuCyte® Live-Cell Analysis System.[4]

-

Procedure (MTS):

-

Cells were seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well.

-

After 24 hours, cells were treated with a dose range of tarloxotinib-E or comparator drugs for 72 hours.

-

MTS reagent was added to each well according to the manufacturer's instructions.

-

Plates were incubated for 1-4 hours at 37°C.

-

Absorbance was measured at 490 nm using a microplate reader.

-

Data was normalized to vehicle-treated controls to determine the percentage of cell viability.

-

-

Procedure (IncuCyte):

-

Cells were seeded in 96-well plates.

-

The plate was placed in the IncuCyte system, which automatically acquires and analyzes images over time to generate growth curves based on cell confluence.

-

Western Blotting

-

Purpose: To assess the inhibition of EGFR, HER2, HER4, and downstream signaling proteins (e.g., AKT, ERK) phosphorylation.

-

General Protocol:

-

Lysate Preparation: Cells were treated with tarloxotinib-E or control for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies against total and phosphorylated forms of target proteins overnight at 4°C.

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.

-

Conclusion

Tarloxotinib represents a promising therapeutic strategy that leverages the hypoxic tumor microenvironment for targeted drug delivery. Its active metabolite, tarloxotinib-E, is a potent pan-ErbB inhibitor with significant preclinical activity against cancers harboring EGFR and HER2 mutations that are often resistant to other TKIs. The pharmacokinetic profile demonstrates preferential accumulation of the active drug in tumors, which translates to a favorable safety profile in clinical trials. Further investigation into the detailed quantitative pharmacokinetics and continued clinical evaluation will be crucial in defining the full therapeutic potential of tarloxotinib in oncology.

References

- 1. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. Press Release: Rain Therapeutics to Present Data on Tarloxotinib at the American Association for Cancer Research (AACR) Annual Meeting 2019 [rainoncology.com]

- 4. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tarloxotinib-TKI in Overcoming Resistance to Tyrosine Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of resistance to tyrosine kinase inhibitors (TKIs) remains a significant challenge in cancer therapy. Tarloxotinib, a hypoxia-activated prodrug, releases its active metabolite, Tarloxotinib-E (Tarlox-TKI), a potent and irreversible pan-ErbB inhibitor, preferentially within the tumor microenvironment. This targeted activation mechanism offers a promising strategy to overcome both primary and acquired TKI resistance. This guide provides an in-depth technical overview of the mechanism of action of this compound, its efficacy in TKI-resistant preclinical models, and the clinical data supporting its role in overcoming resistance. Detailed experimental protocols and signaling pathway visualizations are included to facilitate further research and development in this area.

Introduction to TKI Resistance

Tyrosine kinase inhibitors have revolutionized the treatment of various cancers by targeting specific oncogenic driver mutations. However, their efficacy is often limited by the emergence of drug resistance. Mechanisms of TKI resistance are broadly categorized as:

-

On-target resistance: Alterations in the drug target itself, such as secondary mutations in the kinase domain (e.g., EGFR T790M and C797S) that prevent TKI binding.

-

Off-target resistance: Activation of alternative signaling pathways that bypass the inhibited oncogene, such as the activation of MET or HER3, leading to downstream signaling reactivation.[1][2][3]

Overcoming these resistance mechanisms is a critical goal in oncology drug development.

Tarloxotinib: A Hypoxia-Activated Prodrug Approach

Tarloxotinib is a novel hypoxia-activated prodrug designed to address the limitations of conventional TKIs.[4][5][6][7][8][9]

-

Mechanism of Action: Tarloxotinib is administered in an inactive form. In the hypoxic environment characteristic of solid tumors, the prodrug is reduced by one-electron oxidoreductases, leading to the formation of a nitro radical anion. Subsequent fragmentation releases the active effector molecule, Tarloxotinib-E.[10] This irreversible pan-ErbB TKI potently inhibits EGFR, HER2, and HER4.[5]

-

Therapeutic Rationale: The tumor-selective activation of Tarloxotinib-E is designed to achieve high intratumoral concentrations of the active TKI while minimizing systemic exposure and associated toxicities, thereby widening the therapeutic window.[4][5]

Preclinical Efficacy in TKI-Resistant Models

In Vitro Activity of Tarloxotinib-E

Tarloxotinib-E has demonstrated potent activity against a range of TKI-resistant cancer cell lines, particularly those harboring EGFR and HER2 mutations that are insensitive to standard therapies.

Table 1: In Vitro IC50 Values of Tarloxotinib-E against EGFR-Mutant Cell Lines

| Cell Line / Mutation | Tarloxotinib-E IC50 (nM) | Reference TKI & IC50 (nM) |

| Ba/F3 Del19/C797S | 5.1 | Afatinib: 2.8, Poziotinib: 1.6 |

| Ba/F3 Del19/T790M/C797S | 198 | Poziotinib: >1000, Afatinib: >1000 |

| CUTO14 (EGFR A767_V769dupASV) | 208 | Afatinib: 203 |

| CUTO17 (EGFR N771_773dupNPH) | 33 | Afatinib: 89 |

| CUTO18 (EGFR H773_V774insH) | 345 | Afatinib: 709 |

Data synthesized from multiple preclinical studies.[4][11]

Table 2: In Vitro IC50 Values of Tarloxotinib-E against HER2-Mutant Cell Lines

| Cell Line / Mutation | Tarloxotinib-E IC50 (nM) | Reference TKI & IC50 (nM) |

| Ba/F3 HER2 A775_G776insYVMA | < 5 | Poziotinib: < 5 |

| Ba/F3 HER2 G776delinsVC | < 5 | Poziotinib: < 5 |

| H1781 (HER2 exon 20 insertion) | < 5 | Poziotinib: < 5 |

Data synthesized from preclinical studies.[12][13]

Mechanisms of Acquired Resistance to Tarloxotinib-E

Studies have also investigated mechanisms of acquired resistance to Tarloxotinib-E. In in vitro models, the following alterations have been identified:

-

Secondary HER2 C805S Mutation: In HER2-mutant cell lines, the emergence of a C805S mutation, analogous to the EGFR C797S mutation, confers resistance to Tarloxotinib-E.[12][13]

-

HER3 Overexpression: Increased expression and phosphorylation of HER3 can also mediate acquired resistance to Tarloxotinib-E, likely through the activation of downstream signaling pathways independent of direct HER2 inhibition.[12][13][14]

In Vivo Xenograft Studies

In murine xenograft models of NSCLC with EGFR exon 20 insertions, Tarloxotinib treatment resulted in significant tumor regression, whereas standard TKIs like afatinib did not inhibit tumor growth.[9] This in vivo efficacy highlights the potential of the hypoxia-activated prodrug approach to deliver therapeutic concentrations of the active TKI to the tumor.

Clinical Evaluation of Tarloxotinib

The RAIN-701 (NCT03805841) phase 2 clinical trial evaluated the efficacy and safety of Tarloxotinib in patients with advanced NSCLC harboring EGFR exon 20 insertions or HER2-activating mutations, and other solid tumors with NRG1/ERBB family gene fusions.[4][5][15][16]

Table 3: Efficacy Results from the RAIN-701 Phase 2 Trial

| Patient Cohort | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| EGFR Exon 20 Insertion (A) | 11 | 0% | 55% (Stable Disease) |

| HER2-Activating Mutation (B) | 9 | 22% (Partial Response) | 66% (PR + SD) |

Data presented at ESMO Virtual Congress 2020.[15]

Tarloxotinib was generally well-tolerated, with most treatment-emergent adverse events being grade 1 or 2.[15] The results suggest that Tarloxotinib has meaningful clinical activity in patients with HER2-activating mutations who have progressed on prior therapies.

Signaling Pathway Inhibition by Tarloxotinib-E

Tarloxotinib-E, as a pan-ErbB inhibitor, effectively blocks the phosphorylation of EGFR and HER2, leading to the downregulation of key downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.[5][10]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and common laboratory practices.[1][2][17][18][19]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tarloxotinib-E.

Materials:

-

Cancer cell lines of interest

-

96-well clear-bottom white plates

-

Complete growth medium

-

Tarloxotinib-E

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of Tarloxotinib-E in complete growth medium.

-

Add the drug dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

-

Incubate for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phospho-Protein Analysis

This protocol provides a general framework for assessing the phosphorylation status of ErbB family receptors and downstream signaling proteins.[20][21][22][23][24]

Objective: To determine the effect of Tarloxotinib-E on the phosphorylation of EGFR, HER2, AKT, and ERK.

Materials:

-

Cancer cell lines

-

Tarloxotinib-E

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of Tarloxotinib-E for a specified time (e.g., 2-4 hours).

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

Mouse Xenograft Tumor Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of Tarloxotinib in a mouse xenograft model.[3][25][26][27][28]

Objective: To assess the in vivo anti-tumor activity of Tarloxotinib.

Materials:

-

Immunocompromised mice (e.g., NSG or nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Tarloxotinib

-

Vehicle control

-

Calipers

-

Appropriate animal housing and care facilities

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Tarloxotinib (e.g., via intravenous or intraperitoneal injection) and the vehicle control according to the desired dosing schedule.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight and overall health of the mice.

-

Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

Tarloxotinib represents a promising strategy for overcoming TKI resistance in cancers driven by ErbB family oncogenes. Its unique hypoxia-activated mechanism allows for targeted delivery of a potent pan-ErbB inhibitor to the tumor microenvironment, potentially improving efficacy while mitigating systemic toxicities. Preclinical data demonstrate its activity against various TKI-resistant mutations, and clinical data from the RAIN-701 trial provide evidence of its therapeutic potential, particularly in patients with HER2-activating mutations. Further investigation into the mechanisms of acquired resistance to Tarloxotinib-E will be crucial for the development of subsequent therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

- 1. ch.promega.com [ch.promega.com]

- 2. promega.com [promega.com]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 4. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]